5-(1-Methylpiperidin-4-yl)-1h-indole
CAS No.: 885273-33-6
Cat. No.: VC3864882
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885273-33-6 |
---|---|
Molecular Formula | C14H18N2 |
Molecular Weight | 214.31 g/mol |
IUPAC Name | 5-(1-methylpiperidin-4-yl)-1H-indole |
Standard InChI | InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |
Standard InChI Key | BZIKMMJQUCIWCQ-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3 |
Canonical SMILES | CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
5-(1-Methylpiperidin-4-yl)-1H-indole consists of an indole ring system (a bicyclic structure comprising a benzene fused to a pyrrole ring) with a 1-methylpiperidin-4-yl group substituted at the 5-position. The piperidine ring adopts a chair conformation, with the methyl group at the 1-position introducing steric effects that influence molecular interactions .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₇N₂ | |
Molecular Weight | 213.30 g/mol | |
Boiling Point | 403.4°C (extrapolated) | |
Density | 1.207 g/cm³ | |
LogP (Partition Coefficient) | 3.57 |
The compound’s lipophilicity (LogP = 3.57) suggests moderate membrane permeability, a critical factor in central nervous system drug design . The electron-rich indole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the piperidine moiety provides hydrogen-bonding capabilities through its tertiary amine .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal distinctive signals:
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¹H NMR: The indole NH proton typically appears as a broad singlet at δ 10.5–11.0 ppm. Piperidine protons resonate as multiplet signals between δ 2.4–3.1 ppm, with the N-methyl group showing a singlet at δ 2.2–2.4 ppm .
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¹³C NMR: The indole C-3 carbon appears at δ 120–125 ppm, while the piperidine carbons range from δ 45–60 ppm .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-(1-methylpiperidin-4-yl)-1H-indole typically involves multi-step strategies combining indole functionalization and piperidine ring formation. A representative pathway adapted from patented methodologies includes:
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Piperidine Precursor Synthesis:
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Indole-Piperidine Coupling:
Table 2: Optimized Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Piperidine Methylation | HCHO, Pd/C, H₂O, 90–95°C | 78 |
Indole Functionalization | Turbo Grignard (iPrMgCl·LiCl), RT | 65 |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving throughputs exceeding 500 kg/batch . Automated purification systems using silica gel chromatography or crystallization from ethanol/water mixtures ensure ≥95% purity .
Pharmaceutical Applications
Lead Compound Optimization
Structural modifications to 5-(1-methylpiperidin-4-yl)-1H-indole have yielded clinical candidates:
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Antimigraine Agents: N-Methylation of the indole nitrogen enhances blood-brain barrier penetration, reducing ED₅₀ values in trigeminal nerve activation models by 60% .
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Antimalarials: Chloro-substituted analogs demonstrate EC₅₀ = 3 μM against Plasmodium falciparum Dd2 strain, surpassing chloroquine in resistant parasites .
Table 3: Comparative Bioactivity of Structural Analogs
Compound | Target | Activity |
---|---|---|
5-Cl-3-(1-Methylpiperidin-4-yl)-1H-indole | 5-HT₆ Receptor | Kᵢ = 8.2 nM |
5-MeO-3-Piperidin-4-yl-1H-indole | CB₁ Receptor | EC₅₀ = 1.9 μM |
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